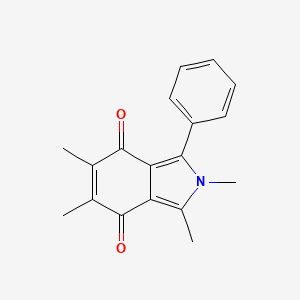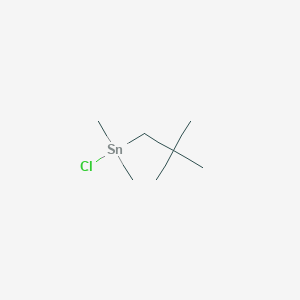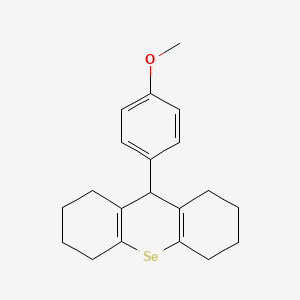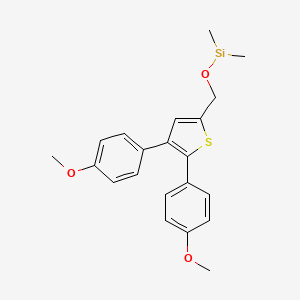![molecular formula C7H15FINO2 B14372290 2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide CAS No. 90032-58-9](/img/structure/B14372290.png)
2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide is a chemical compound with a complex structure that includes a fluoroacetyl group, a trimethylammonium group, and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of fluoroacetic acid with N,N,N-trimethylethan-1-aminium iodide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to prevent decomposition of the reactants. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the fluoroacetyl group.
Substitution: The iodide ion can be substituted with other halides or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used to replace the iodide ion. These reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new halides or other functionalized derivatives.
Applications De Recherche Scientifique
2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluoroacetyl derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell signaling.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the context. The trimethylammonium group enhances the compound’s solubility and facilitates its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
- 2-[(Bromoacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
- 2-[(Iodoacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
Uniqueness
2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide is unique due to the presence of the fluoroacetyl group, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom’s high electronegativity and small size contribute to the compound’s ability to participate in specific interactions that are not possible with other halogenated derivatives. This makes it a valuable tool in both research and industrial applications.
Propriétés
Numéro CAS |
90032-58-9 |
|---|---|
Formule moléculaire |
C7H15FINO2 |
Poids moléculaire |
291.10 g/mol |
Nom IUPAC |
2-(2-fluoroacetyl)oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H15FNO2.HI/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SHGRRRROEINMRM-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCOC(=O)CF.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B14372207.png)



![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)
![1-({[4-(2-Bromopropanoyl)phenyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14372241.png)
![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)

![2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14372252.png)




![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)
